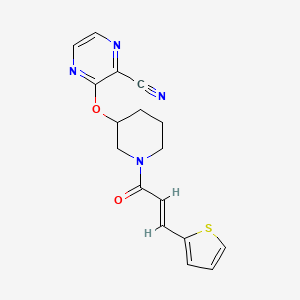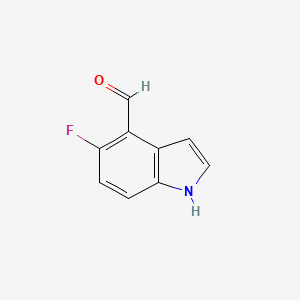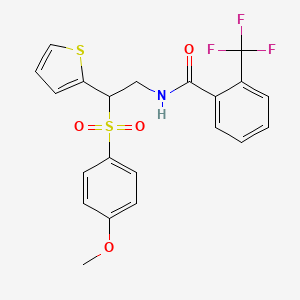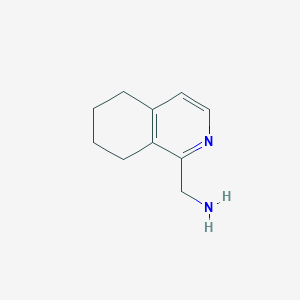
1-(2-chloro-5-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-5-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CFMPCA) is a synthetic compound that has recently been studied for its potential applications in various scientific fields. CFMPCA is a small molecule that is composed of a pyrazole ring and a carboxylic acid group, and it is believed to be a promising candidate for the development of new drugs and materials.
Aplicaciones Científicas De Investigación
Aurora Kinase Inhibition
One of the applications involves the use of similar compounds as Aurora kinase inhibitors, which could be beneficial for cancer treatment. The inhibition of Aurora A kinase suggests a potential therapeutic strategy against cancer by interfering with cell division (ロバート ヘンリー,ジェームズ, 2006).
Structural Characterization and Synthesis
Several studies have focused on the synthesis and crystal structure analysis of compounds structurally similar to 1-(2-chloro-5-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. For instance, research on the synthesis and crystal structures of N-substituted pyrazolines provides insight into their molecular geometry and potential applications in material science and medicinal chemistry (Wan-Sin Loh et al., 2013).
Potential in Optical Materials
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been investigated for their optical nonlinearity, indicating their utility as potential materials for optical limiting applications. This suggests that compounds with a similar pyrazole backbone may have applications in the development of new materials for photonic technologies (B. Chandrakantha et al., 2013).
Radiolabeling for Biomedical Research
Compounds related to 1-(2-chloro-5-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid have been radiolabeled for potential use in biomedical research, such as in the study of CB1 cannabinoid receptors using positron emission tomography (PET). This showcases the importance of such compounds in developing diagnostic tools and studying physiological and pathological processes (†. R. Katoch-Rouse, A. Horti, 2003).
Antimicrobial Activity
Research on the synthesis of novel Schiff bases using derivatives of pyrazole-4-carboxaldehydes and their antimicrobial activity highlights the potential of these compounds in developing new antimicrobial agents. These studies suggest that the pyrazole core structure, similar to 1-(2-chloro-5-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, can be a valuable scaffold for designing drugs to combat microbial infections (Divyaraj Puthran et al., 2019).
Propiedades
IUPAC Name |
1-(2-chloro-5-fluorophenyl)-5-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c1-6-8(11(16)17)5-14-15(6)10-4-7(13)2-3-9(10)12/h2-5H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHSEDJOWBGNFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=C(C=CC(=C2)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2593559.png)
![diethyl 1-(1-{[(4-methoxyphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2593560.png)

![N-(1-cyanocyclohexyl)-2-({3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}amino)propanamide](/img/structure/B2593563.png)
![2-[(Furan-2-carbonyl)-amino]-propionic acid](/img/structure/B2593564.png)





![1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane](/img/structure/B2593574.png)

![4-(benzylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2593576.png)
![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2593578.png)